molecular formula C19H27N5O4 B1282940 Destetrahydrofuranyl-4-hydroxybutanyl terazosin CAS No. 109678-71-9

Destetrahydrofuranyl-4-hydroxybutanyl terazosin

Cat. No. B1282940
M. Wt: 389.4 g/mol
InChI Key: KCUCXOWQJCTZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Destetrahydrofuranyl-4-hydroxybutanyl terazosin is a chemical compound with the molecular formula C19H27N5O4 . It contains a total of 57 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of Destetrahydrofuranyl-4-hydroxybutanyl terazosin consists of 55 atoms, including 27 Hydrogen atoms, 19 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms . It also contains 57 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Destetrahydrofuranyl-4-hydroxybutanyl terazosin has a molecular weight of 389.4 g/mol. It contains a total of 57 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .

Scientific Research Applications

Application in Fluorescent Probes

  • Scientific Field : Chemical Science
  • Summary of the Application : The compound is used in the design and synthesis of fluorescent probes based on the underexplored bimane scaffold . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
  • Methods of Application : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
  • Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Application in Organic Photovoltaics

  • Scientific Field : Energy Materials
  • Summary of the Application : The compound could potentially be used in the development of organic photovoltaics (OPVs), which are expected to contribute to versatile applications powered by solar energy .
  • Methods of Application : The applications rely on flexibility, transparency, color management, or integrability .
  • Results or Outcomes : OPVs demonstrate certified cell efficiencies of over 17% and are expected to contribute to versatile applications powered by solar energy .

Treatment of Benign Prostatic Hyperplasia

  • Scientific Field : Medical Science
  • Summary of the Application : Terazosin is used to treat benign enlargement of the prostate (benign prostatic hyperplasia [BPH]). As men get older, the prostate gland enlarges, causing problems in urinating .
  • Methods of Application : Terazosin helps relax the muscles in the prostate and the opening of the bladder. This may help increase the flow of urine and/or decrease the symptoms .
  • Results or Outcomes : Terazosin may lessen the problems caused by an enlarged prostate, but it will not help shrink the prostate. The prostate may continue to grow, which may cause the symptoms to become worse over time .

Management of Hypertension

  • Scientific Field : Medical Science
  • Summary of the Application : Terazosin is used to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries .
  • Methods of Application : Terazosin helps to lower blood pressure by relaxing blood vessels so that blood passes through them more easily .
  • Results or Outcomes : Controlling blood pressure can prevent problems such as damage to the blood vessels of the brain, heart, and kidneys, resulting in a stroke, heart failure, or kidney failure .

Treatment of Ureteral Calculi

  • Scientific Field : Medical Science
  • Summary of the Application : Terazosin has been used in the management of ureteral calculi . Ureteral calculi are hard kidney stones formed from mineral and acid salts that can cause severe pain as they pass through the urinary tract .
  • Methods of Application : Terazosin is administered orally. It works by relaxing the muscles in the walls of the ureters, allowing the stones to pass more easily .
  • Results or Outcomes : Patients treated with terazosin for ureteral calculi have reported a decrease in pain and an increase in stone passage rates .

Alpha-1 Adrenergic Antagonist

  • Scientific Field : Pharmacology
  • Summary of the Application : Terazosin is an alpha-1 adrenergic antagonist . This means it blocks the action of adrenaline on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate .
  • Methods of Application : This mechanism of action is utilized in the treatment of conditions like hypertension and benign prostatic hyperplasia, as mentioned earlier .
  • Results or Outcomes : The blocking of adrenaline’s action results in lowered blood pressure and improved urinary flow .

Safety And Hazards

According to the safety data sheet, Terazosin, which is likely to have similar properties to Destetrahydrofuranyl-4-hydroxybutanyl terazosin, is harmful if swallowed. It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor if swallowed .

properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUCXOWQJCTZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Destetrahydrofuranyl-4-hydroxybutanyl terazosin

CAS RN

109678-71-9
Record name Destetrahydrofuranyl-4-hydroxybutanyl terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.